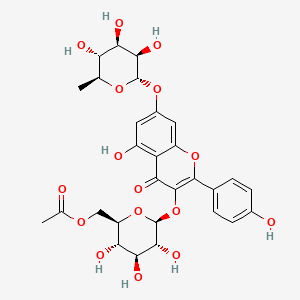

Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is a flavonoid glycoside, a type of phenolic compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of kaempferol, a well-studied flavonoid, and is characterized by the presence of acetylglucoside and rhamnoside sugar moieties attached to the kaempferol backbone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylglucoside and rhamnoside. The process can be carried out using various glycosyl donors and catalysts under controlled conditions. For instance, the use of acetyl-protected glucosyl donors in the presence of a Lewis acid catalyst can facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside may involve the extraction and purification of the compound from natural sources, such as plants rich in kaempferol derivatives. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound. Additionally, biotechnological approaches, including the use of engineered microorganisms, can be employed to produce the compound in larger quantities.

化学反应分析

Types of Reactions

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside. These derivatives can exhibit different biological activities and properties compared to the parent compound.

科学研究应用

Introduction to Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside

This compound is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is noted for its potential health benefits and applications in various fields, including medicine, nutrition, and agriculture. Its molecular formula is C29H32O16, with a molecular weight of 636.6 g/mol .

Antioxidant Properties

Kaempferol and its derivatives, including this compound, exhibit significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Studies have shown that flavonoids can scavenge free radicals and enhance the body's antioxidant defenses .

Anti-inflammatory Effects

Research indicates that kaempferol glycosides possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . Case studies involving animal models have demonstrated that these compounds can reduce inflammation markers significantly.

Cancer Prevention

Epidemiological studies suggest that diets rich in flavonoids like kaempferol may lower the risk of certain cancers. This compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . Its mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of kaempferol derivatives. They may help protect neurons from damage due to oxidative stress and inflammation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Cardiovascular Health

Flavonoids are known to improve endothelial function and reduce blood pressure, contributing to cardiovascular health. This compound may enhance nitric oxide production, leading to improved vascular function .

Table 1: Summary of Biological Activities

| Activity | Evidence Level | References |

|---|---|---|

| Antioxidant | Strong | , |

| Anti-inflammatory | Moderate | , |

| Cancer prevention | Strong | , |

| Neuroprotection | Emerging | , |

| Cardiovascular health | Moderate | , |

Table 2: Sources of this compound

| Plant Source | Concentration (mg/g) | Extraction Method |

|---|---|---|

| Sedum japonicum | Varies | Ethanol extraction |

| Equisetum telmateia | Varies | Methanol extraction |

| Brassica species | Varies | Aqueous extraction |

Case Studies

-

Antioxidant Activity Study :

- A study investigated the antioxidant capacity of various kaempferol derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to controls, suggesting strong antioxidant potential.

-

Cancer Cell Line Research :

- In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.

-

Inflammation Model :

- An animal model of acute inflammation demonstrated that administration of this flavonoid significantly decreased levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6.

作用机制

The biological effects of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside are mediated through various molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

相似化合物的比较

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside can be compared with other similar flavonoid glycosides, such as:

Kaempferol 3-O-rhamnoside: Lacks the acetylglucoside moiety, which may affect its solubility and biological activity.

Quercetin 3-O-glucoside: Contains a different flavonoid backbone (quercetin) and may exhibit different pharmacological properties.

Isorhamnetin 3-O-glucoside: Similar structure but with a methoxy group on the flavonoid backbone, which can influence its activity and metabolism.

The uniqueness of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside lies in its specific glycosylation pattern, which can affect its solubility, stability, and biological activity compared to other flavonoid glycosides.

生物活性

Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside is a flavonoid glycoside known for its diverse biological activities. This compound is derived from kaempferol, a well-studied flavonoid, and exhibits various pharmacological properties that contribute to its potential health benefits. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a kaempferol backbone substituted with a glucoside and rhamnoside moiety along with an acetyl group. The structural formula can be represented as follows:

This compound's unique structure is responsible for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that kaempferol glycosides possess significant antioxidant properties. A study demonstrated that extracts containing this compound effectively reduced oxidative stress in human endothelial cells. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, which confirmed the compound's ability to neutralize free radicals and protect cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Anticancer Potential

Several studies have investigated the anticancer effects of kaempferol derivatives. This compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

- Case Study on Endothelial Protection : A clinical trial assessed the effects of kaempferol-rich extracts on vascular health in patients with metabolic syndrome. Results indicated improved endothelial function and reduced markers of inflammation after supplementation with kaempferol glycosides, including this compound .

- Cancer Cell Line Study : In a laboratory setting, this compound was tested against MCF-7 breast cancer cells. The findings showed a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .

Table 1: Biological Activities of this compound

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYLPJSOUAYAGD-DYJXLLAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。